(S)-Ru(OAc)2(DM-BINAP)
Overview
Description
(S)-Ru(OAc)2(DM-BINAP), also known as (S)-Ru(OAc)2(DM-BINAP), is a useful research compound. Its molecular formula is C56H56O4P2Ru and its molecular weight is 956.1 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Ru(OAc)2(DM-BINAP) is 956.269725 g/mol and the complexity rating of the compound is 1080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Improved Synthesis Methods
- An improved synthesis method for Ru(BINAP) type complexes, including (S)-Ru(OAc)2(DM-BINAP), has been developed, addressing major decomposition products and optimizing yields through new synthetic approaches (Chana & Laneman, 1994).
Catalytic Applications
- Ru complexes involving (S)-Ru(OAc)2(DM-BINAP) have been explored for the asymmetric hydrogenation of specific substrates, demonstrating enhanced rates compared to other catalytic systems. These findings underline the catalyst's effectiveness in accelerating hydrogenation reactions and its potential in producing high-purity chemical products (Chen et al., 1998).
Structural Characterization and Mechanistic Insights
- Detailed structural characterizations and mechanistic studies have been conducted on Ru(BINAP) complexes, including investigations into the effects of protonation and the role of acetate in catalytic processes. These studies provide valuable insights into the molecular structure and reaction mechanisms of (S)-Ru(OAc)2(DM-BINAP), enhancing our understanding of its catalytic behavior (Geldbach et al., 2002).
Asymmetric Hydrogenation Efficiency
- The application of Ru(BINAP) complexes in asymmetric hydrogenations has been highlighted, showing their ability to facilitate highly enantioselective hydrogenations. These applications are crucial for the synthesis of chiral compounds, demonstrating the versatility and efficiency of (S)-Ru(OAc)2(DM-BINAP) in synthetic organic chemistry (Zhou et al., 2002).
Novel Catalytic Properties
- Studies on Ru(BINAP) complexes reveal novel catalytic properties and applications, including the catalytic isomerization of specific organic compounds. This research expands the potential uses of (S)-Ru(OAc)2(DM-BINAP) in organic synthesis, offering new pathways for the transformation of organic molecules (Ishiga et al., 2021).
Mechanism of Action
Target of Action
The primary target of (S)-Ru(OAc)2(DM-BINAP) is the catalysis of asymmetric reactions . This compound is a chiral catalyst, which means it can selectively catalyze one enantiomer over another in a chemical reaction . This selectivity is crucial in many biochemical processes where the spatial orientation of molecules can significantly affect their function.
Mode of Action
(S)-Ru(OAc)2(DM-BINAP) interacts with its targets through a process known as asymmetric hydrogenation . In this process, the compound facilitates the addition of hydrogen (H2) to other molecules in a way that favors the formation of one enantiomer . This ability to selectively produce one enantiomer can lead to significant changes in the biochemical properties of the resulting molecules.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the asymmetric reduction of ketones via ruthenium-catalyzed transfer hydrogenation . It also plays a role in the copper-catalyzed asymmetric Mannich-type reactions of N-acylimino esters, enantioselective fluorination of oxindoles, and [2+2+2] cycloaddition of tetraynes and hexaynes . These pathways can have various downstream effects, depending on the specific molecules involved.
Result of Action
The molecular and cellular effects of (S)-Ru(OAc)2(DM-BINAP)'s action are largely dependent on the specific reactions it catalyzes. For example, in the asymmetric reduction of ketones, it can help produce specific enantiomers that may have different biological activities . Similarly, in the [2+2+2] cycloaddition of tetraynes and hexaynes, it can facilitate the formation of complex cyclic structures .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound (S)-Ru(OAc)2(DM-BINAP) plays a significant role in biochemical reactions. It acts as a catalyst in asymmetric hydrogenation of benzophenone, regio- and stereoselective preparation of axially chiral arylnaphthalene derivatives via rhodium-catalyzed [2+2+2] cycloaddition of diynes with naphthalenepropynoic acid derivatives in the presence of chiral biaryl bisphosphine ligands
Molecular Mechanism
The molecular mechanism of (S)-Ru(OAc)2(DM-BINAP) involves its role as a catalyst in various reactions It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAMHMUQGCXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56O4P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-50-2 | |
Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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